(E)-3-phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are characterized by the presence of two aromatic rings joined by a three-carbon α, β-unsaturated carbonyl system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the reactants in ethanol or methanol to facilitate the formation of the chalcone structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated ketones or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents to introduce functional groups like halides or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(E)-3-phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds, which are of interest due to their potential biological activities.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in oxidative stress or inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one: This compound is similar in structure and also exhibits significant biological activities.
(E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one: Known for its inhibitory effects on glycolysis and potential anticancer properties.
Uniqueness
(E)-3-phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is unique due to the presence of the phenylsulfonyl group attached to the pyrrolidine ring, which may confer distinct chemical and biological properties compared to other chalcone derivatives.
Properties
IUPAC Name |
(E)-1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-19(12-11-16-7-3-1-4-8-16)20-14-13-18(15-20)24(22,23)17-9-5-2-6-10-17/h1-12,18H,13-15H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWJIYUKDAVXCO-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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